![molecular formula C11H11NO3 B3054923 1-Acetyl-5-methoxyindolin-3-one CAS No. 62486-04-8](/img/structure/B3054923.png)
1-Acetyl-5-methoxyindolin-3-one
Overview
Description
1-Acetyl-5-methoxyindolin-3-one is a derivative of melatonin, a hormone secreted by the pineal gland in humans . It is formed as a result of melatonin catabolism, both enzymatically and nonenzymatically . It is also known as 3-acetamidoethyl-3-hydroxy-5-methoxyindolin-2-one (AHMIO) .
Synthesis Analysis
The synthesis of 1-Acetyl-5-methoxyindolin-3-one involves the catabolism of melatonin. Melatonin is catabolized both enzymatically and nonenzymatically, with nonenzymatic processes mediated by free radicals, singlet oxygen, and other reactive intermediates . In plants, the major route is catalyzed by melatonin 2-hydroxylase, whose product is tautomerized to 3-acetamidoethyl-3-hydroxy-5-methoxyindolin-2-one (AMIO) .Molecular Structure Analysis
The molecular structure of 1-Acetyl-5-methoxyindolin-3-one is similar to that of melatonin, with the addition of an acetyl group . The exact molecular structure would require further analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
1-Acetyl-5-methoxyindolin-3-one is formed as a result of melatonin catabolism. Melatonin and its metabolites interfere with reactive nitrogen. Both melatonin and N1-acetyl-5-methoxykynuramine (AMK) downregulate inducible and inhibit neuronal NO synthases, and additionally scavenge NO .Scientific Research Applications
Neuroprotective Mechanisms
Melatonin has been investigated for its neuroprotective effects, particularly in cerebral ischemia. Research indicates that melatonin may enhance the reconstruction of phosphatidylcholine and sphingomyelin while inhibiting destructive processes like phospholipase activation. These mechanisms suggest potential research applications for related compounds in the treatment and study of neurological conditions and brain injuries (Hatcher & Dempsey, 2002).
Antioxidant and Anti-inflammatory Effects
Melatonin is known for its potent antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reactants, contributing to its protective effects against chronic inflammation underlying many diseases. This antioxidant cascade of melatonin and its metabolites provides a framework for exploring similar applications in related compounds (Reiter et al., 2008).
Horticultural Applications
In plants, melatonin has been found to play roles in growth, development, and stress response. Studies have highlighted its function in improving the storage life and quality of fruits and vegetables, suggesting potential agricultural and horticultural applications for structurally related compounds (Nawaz et al., 2016).
Reproductive Physiology
Research has also explored melatonin's role in reproductive physiology, including its effects on oocyte maturation, embryo development, and intrafollicular antioxidant activity. These findings open avenues for investigating related compounds in the context of fertility and reproductive health (Tamura et al., 2012).
Future Directions
Future research on 1-Acetyl-5-methoxyindolin-3-one could focus on its potential roles in the body, particularly in relation to its parent compound, melatonin. This could include research into its potential antioxidant and photoprotectant properties, as well as its role in stress tolerance, pathogen defense, and delay of senescence .
properties
IUPAC Name |
1-acetyl-5-methoxy-2H-indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-6-11(14)9-5-8(15-2)3-4-10(9)12/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIAQWSVDJBEET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489125 | |
Record name | 1-Acetyl-5-methoxy-1,2-dihydro-3H-indol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-methoxyindolin-3-one | |
CAS RN |
62486-04-8 | |
Record name | 1-Acetyl-5-methoxy-1,2-dihydro-3H-indol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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